3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-10-5-2-1-4-9(10)8-12-6-3-7-13;/h1-2,4-5,12-13H,3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMJIIYOMSCHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The core synthetic strategy involves the nucleophilic substitution of 3-chloropropanol by 2-chlorobenzylamine. The amino group of 2-chlorobenzylamine acts as a nucleophile attacking the electrophilic carbon attached to the chlorine atom in 3-chloropropanol. This reaction typically requires:
- Base Catalysis: A suitable base such as sodium hydroxide (NaOH) is used to deprotonate the amine, increasing its nucleophilicity.
- Solvent: Often polar solvents are employed to facilitate the reaction, such as water or alcohols.
- Temperature Control: Mild to moderate heating (e.g., 50–80°C) to optimize reaction rate without decomposing reactants or products.
- Reaction Time: Several hours to ensure completion.
After the formation of the free base compound, conversion to the hydrochloride salt is achieved by treating the product with hydrochloric acid (HCl), enhancing solubility and stability.
Industrial Production Methods
On the industrial scale, the synthesis adheres to the same fundamental chemical pathway but includes optimization for yield, purity, and scalability:
- Large-scale Reactors: Use of batch or continuous reactors with precise control of temperature, stirring, and reagent addition.
- Optimization of Stoichiometry: Careful control of molar ratios to minimize side reactions and maximize yield.
- Purification Techniques: Crystallization, filtration, and washing steps are employed to isolate the hydrochloride salt in high purity.
- Quality Control: Analytical methods such as HPLC and NMR are used to verify product identity and purity.
The industrial process emphasizes reproducibility and compliance with regulatory standards for pharmaceutical intermediates.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-Chlorobenzylamine + 3-chloropropanol | Base (NaOH), polar solvent, 50–80°C, several hours | 3-[(2-Chlorobenzyl)amino]-1-propanol (free base) | Nucleophilic substitution reaction |
| 2 | Free base + HCl | Acidic aqueous solution, room temperature | 3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride | Salt formation to enhance solubility |
Research Findings and Reaction Analysis
- Reaction Mechanism: The reaction proceeds via an SN2 nucleophilic substitution where the amine attacks the electrophilic carbon bearing the chlorine in 3-chloropropanol, displacing the chloride ion.
- Yield: Industrial processes report high isolated yields, often exceeding 80%, due to optimized reaction parameters and purification steps.
- Side Reactions: Potential side reactions include over-alkylation or hydrolysis of reactants, which are minimized by controlled addition of reagents and maintaining optimal pH.
- Purity: The hydrochloride salt form improves the compound's stability and crystallinity, facilitating purification.
Comparative Notes on Similar Compounds
While this compound is prepared via nucleophilic substitution involving chloropropanol and chlorobenzylamine, related compounds such as 3-[(2-Chloroethyl)amino]-1-propanol hydrochloride use analogous methods but with different alkyl halides (e.g., 2-chloroethanol) reacting with amino-propanol derivatives. This highlights the versatility of the nucleophilic substitution approach in synthesizing amino alcohol hydrochloride salts.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Starting Materials | 2-Chlorobenzylamine, 3-chloropropanol |
| Reaction Type | Nucleophilic substitution (SN2) |
| Catalyst/Base | Sodium hydroxide or similar base |
| Solvent | Polar solvents (water, alcohols) |
| Temperature Range | 50–80°C |
| Reaction Time | Several hours (variable depending on scale) |
| Salt Formation | Treatment with hydrochloric acid (HCl) |
| Purification | Crystallization, filtration, washing |
| Yield | >80% (industrial scale) |
| Product Form | Hydrochloride salt for enhanced stability and solubility |
Additional Considerations
- Safety and Handling: Due to the presence of chlorinated aromatic amines, appropriate safety measures including ventilation, protective equipment, and waste management are essential.
- Environmental Impact: Industrial processes aim to minimize chlorinated waste and optimize solvent recovery.
- Scalability: The reaction conditions are adaptable from laboratory to industrial scale with appropriate engineering controls.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Scientific Research Applications
3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
a. Substituent Effects
- Chloroethyl vs. Chlorobenzyl : The chloroethyl group (as in 40722-80-3) confers higher reactivity in alkylation reactions, making it a key intermediate in cytotoxic drug synthesis . In contrast, a chlorobenzyl group (hypothetical) would increase lipophilicity (LogP ~2.5 estimated), favoring blood-brain barrier penetration .
b. Physicochemical Properties
- Solubility : The chloroethyl analog’s lower molecular weight (174.07) enhances water solubility, whereas phenylpropenyl (232.72) and chlorobenzyl derivatives are likely less soluble .
- Stability : Propenyl-linked compounds (e.g., CH4424852210) may exhibit photodegradation risks due to the conjugated double bond .
Biological Activity
Overview
3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride is a chemical compound of significant interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. Its structure features a chlorobenzyl group attached to an amino-propanol backbone, forming a hydrochloride salt that enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity, which can lead to various biological responses such as:
- Inhibition of microbial growth : This may occur through disruption of bacterial cell membranes or interference with essential metabolic processes.
- Induction of apoptosis in cancer cells : The compound may activate pathways that lead to programmed cell death, thereby reducing tumor viability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with significant inhibition of biofilm formation observed at concentrations as low as 8 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Yes |
| Staphylococcus epidermidis | 4 µg/mL | Yes |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated cytotoxic effects with IC50 values below 10 µg/mL for some derivatives, indicating strong activity against these cancer types.
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| HeLa | <10 | High |
| MCF-7 | 11.20–93.46 | Moderate to High |
| SKOV-3 | 7.87–70.53 | High |
These results underscore the compound's potential as a therapeutic agent in oncology.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the antimicrobial effects of various compounds, including this compound, highlighted its ability to inhibit biofilm formation in clinical strains of S. aureus and S. epidermidis . The results indicated that at specific concentrations, the compound not only inhibited bacterial growth but also prevented the establishment of biofilms, which are critical in chronic infections.
- Anticancer Evaluation : Another research effort focused on the anticancer properties of this compound revealed promising results against cervical and breast cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting a potentially novel approach to cancer treatment.
Q & A
Q. What are the established synthetic routes for 3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via two primary routes:
- Route 1 : Reaction of 3-aminopropanol with ethylene oxide under ethoxidation and N,O-protection, followed by alcohol chlorination .
- Route 2 : Use of phosphorus oxychloride (POCl₃) with intermediates like diethanolamine or ifosfamide derivatives, involving dehydrochlorination steps .
Q. Key Variables :
- Temperature : Elevated temperatures (>80°C) accelerate chlorination but may increase side-product formation.
- Catalysts : Acidic conditions (e.g., HCl) enhance protonation of intermediates, improving reaction specificity .
- Purification : Recrystallization in ethanol/water mixtures is critical to achieve >95% purity .
Q. How can NMR spectroscopy confirm the molecular structure of this compound?
- ¹H NMR : Signals at δ 3.6–3.8 ppm (hydroxyl proton), δ 2.6–3.2 ppm (methylene groups adjacent to the amino moiety), and δ 7.2–7.4 ppm (aromatic protons from the 2-chlorobenzyl group) are diagnostic .
- ¹³C NMR : Peaks near δ 45–50 ppm (N-CH₂) and δ 60–65 ppm (C-OH) validate the propanol backbone .
- DEPT-135 : Differentiates CH₂ and CH₃ groups in the aliphatic chain .
Q. What solubility properties should guide solvent selection for experimental protocols?
- High Solubility : Water (>50 mg/mL at 25°C due to hydrochloride salt formation) and methanol (>100 mg/mL) .
- Low Solubility : Non-polar solvents like hexane (<1 mg/mL).
- Mixed Systems : Ethanol/water (1:1 v/v) optimizes solubility for kinetic studies .
Advanced Research Questions
Q. What strategies mitigate side reactions during synthesis, such as over-chlorination or dimerization?
- Controlled Reagent Addition : Slow addition of POCl₃ reduces exothermic side reactions .
- Protection-Deprotection : Use of tert-butyloxycarbonyl (Boc) groups on the amino moiety prevents unwanted alkylation .
- In Situ Monitoring : FT-IR tracking of N-H stretching (3300 cm⁻¹) ensures reaction progress without byproducts .
Q. How does the 2-chlorobenzyl group influence reactivity compared to halogen-substituted analogs?
Q. How can conflicting solubility or stability data in literature be resolved experimentally?
- Controlled Replication : Repeat measurements under standardized conditions (e.g., 25°C, inert atmosphere) to isolate environmental variables .
- Advanced Analytics : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- pH Dependence : Assess stability across pH 2–12; hydrochloride salt degrades above pH 8 via deprotonation .
Q. What analytical methods address challenges in purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (<0.5% detection limit) .
- LC-MS : Identifies chlorinated byproducts (e.g., dimer m/z 347.1) via ESI+ mode .
- Elemental Analysis : Validate Cl content (theoretical: 20.3%; experimental tolerance ±0.5%) .
Q. What derivatization approaches expand its utility in pharmacological studies?
- Acylation : React with acetyl chloride to produce amide derivatives for enhanced blood-brain barrier penetration .
- Oxidation : Convert the hydroxyl group to a ketone using CrO₃, enabling Schiff base formation with targeting moieties .
- Complexation : Coordinate with transition metals (e.g., Cu²⁺) for redox-active prodrug systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
